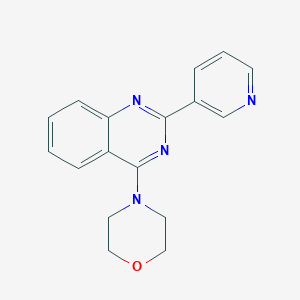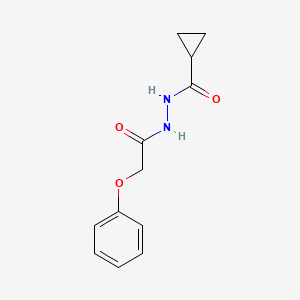![molecular formula C14H19N3O2S2 B5794132 N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B5794132.png)
N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide, commonly known as EPTB, is a chemical compound that has gained significant attention in the field of medicinal chemistry. EPTB is a sulfonamide derivative that possesses potent antibacterial and antifungal properties. This compound has been extensively studied for its therapeutic potential in treating a wide range of infectious diseases.
Wirkmechanismus
The mechanism of action of EPTB is not fully understood. However, it is believed to inhibit the synthesis of cell wall components in bacteria, leading to their death. EPTB has also been shown to inhibit the activity of certain enzymes in fungi, leading to their growth inhibition.
Biochemical and Physiological Effects
EPTB has been shown to have low toxicity in vitro and in vivo studies. It has also been shown to have low cytotoxicity, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of EPTB is its broad-spectrum activity against bacteria and fungi. Additionally, it has been shown to have low toxicity and cytotoxicity, making it a promising candidate for further development. However, one of the limitations of EPTB is its relatively low potency compared to other antibacterial and antifungal agents.
Zukünftige Richtungen
There are several future directions for the study of EPTB. One area of interest is the development of more potent analogs of EPTB with improved antibacterial and antifungal activity. Additionally, the potential use of EPTB in combination therapy with other antibiotics and antifungal agents is an area of interest. Further studies are also needed to fully understand the mechanism of action of EPTB and its potential use in treating tuberculosis.
Synthesemethoden
EPTB can be synthesized through a multi-step process involving the reaction of 2-aminobenzenesulfonamide with 1-ethylpropylamine and subsequent cyclization with thiosemicarbazide. The final product is obtained through a reaction with methyl iodide.
Wissenschaftliche Forschungsanwendungen
EPTB has been extensively studied for its antibacterial and antifungal properties. It has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal species. EPTB has also been studied for its potential use in treating tuberculosis, a highly infectious disease caused by Mycobacterium tuberculosis.
Eigenschaften
IUPAC Name |
4-methyl-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S2/c1-4-11(5-2)13-15-16-14(20-13)17-21(18,19)12-8-6-10(3)7-9-12/h6-9,11H,4-5H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLOFWGQZSYZKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5794057.png)

![5-[(3,4-dichlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5794067.png)

![3-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5794080.png)

![N-{6-[(dimethylamino)sulfonyl]-1,3-benzothiazol-2-yl}butanamide](/img/structure/B5794090.png)



![1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5794125.png)
![4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5794135.png)


